2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone
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Overview
Description
2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone is a complex organic compound belonging to the class of pyrimido[1,2-b]indazoles
Preparation Methods
The synthesis of 2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 3-amino-1H-indazole with various carbonyl compounds, followed by bromination and subsequent functionalization with morpholine . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like acetic acid, copper sulfate, and various organic solvents are frequently used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but typically include derivatives with modified functional groups.
Scientific Research Applications
2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-(8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholino-1-ethanone can be compared with other pyrimido[1,2-b]indazole derivatives:
Properties
Molecular Formula |
C18H19BrN4O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H19BrN4O2/c1-11-15(10-17(24)22-5-7-25-8-6-22)12(2)23-18(20-11)14-4-3-13(19)9-16(14)21-23/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
SLRWOAMBABXUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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